molecular formula C38H60N6O7 B12525489 N-[1-cyclopropyl-3,4-dioxo-4-(prop-2-enylamino)butan-2-yl]-3-[2-[[1-(4,4-dimethyl-2,6-dioxopiperidin-1-yl)-3,3-dimethylbutan-2-yl]carbamoylamino]-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide

N-[1-cyclopropyl-3,4-dioxo-4-(prop-2-enylamino)butan-2-yl]-3-[2-[[1-(4,4-dimethyl-2,6-dioxopiperidin-1-yl)-3,3-dimethylbutan-2-yl]carbamoylamino]-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide

Cat. No.: B12525489
M. Wt: 712.9 g/mol
InChI Key: NFWOGWGZMVSGJL-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a 3-azabicyclo[3.1.0]hexane core, a cyclopropyl group, and multiple substituted moieties, including a prop-2-enylamino chain and a 4,4-dimethyl-2,6-dioxopiperidin-1-yl fragment. Its synthesis likely involves multi-step organic reactions, as inferred from analogous compounds like MG-78, which shares the 3-azabicyclo[3.1.0]hexane-2-carboxamide backbone and employs ureido-functionalized intermediates . Crystallographic characterization of such compounds may utilize SHELX software for refinement, given its prominence in small-molecule structural determination .

Properties

Molecular Formula

C38H60N6O7

Molecular Weight

712.9 g/mol

IUPAC Name

N-[1-cyclopropyl-3,4-dioxo-4-(prop-2-enylamino)butan-2-yl]-3-[2-[[1-(4,4-dimethyl-2,6-dioxopiperidin-1-yl)-3,3-dimethylbutan-2-yl]carbamoylamino]-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide

InChI

InChI=1S/C38H60N6O7/c1-12-15-39-32(49)29(47)23(16-21-13-14-21)40-31(48)28-27-22(38(27,10)11)19-44(28)33(50)30(36(5,6)7)42-34(51)41-24(35(2,3)4)20-43-25(45)17-37(8,9)18-26(43)46/h12,21-24,27-28,30H,1,13-20H2,2-11H3,(H,39,49)(H,40,48)(H2,41,42,51)

InChI Key

NFWOGWGZMVSGJL-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)N(C(=O)C1)CC(C(C)(C)C)NC(=O)NC(C(=O)N2CC3C(C2C(=O)NC(CC4CC4)C(=O)C(=O)NCC=C)C3(C)C)C(C)(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[1-cyclopropyl-3,4-dioxo-4-(prop-2-enylamino)butan-2-yl]-3-[2-[[1-(4,4-dimethyl-2,6-dioxopiperidin-1-yl)-3,3-dimethylbutan-2-yl]carbamoylamino]-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide” involves multiple steps, including the formation of cyclopropyl, dioxo, and azabicyclohexane moieties. Each step requires specific reaction conditions such as temperature, pressure, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to optimize efficiency and reduce costs. The use of automated systems and advanced analytical techniques would ensure consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions such as solvent choice, temperature, and pH are crucial for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of the cyclopropyl group may yield a cyclopropanone derivative, while reduction of the dioxo groups could produce diols.

Scientific Research Applications

Pharmaceutical Applications

  • Antitumor Activity : Preliminary studies suggest that compounds with similar structural motifs may exhibit antitumor properties. The dioxo and amine functionalities can interact with biological macromolecules like DNA or proteins, potentially leading to anticancer effects.
  • Enzyme Inhibition : The compound's ability to inhibit specific enzymes could be explored for therapeutic purposes. For instance, compounds containing similar bicyclic structures have been investigated for their inhibitory effects on cholinesterase enzymes, which are crucial in neurodegenerative diseases like Alzheimer's.
  • Antimicrobial Properties : There is evidence that compounds with complex structures can possess antimicrobial activity. The unique arrangement of functional groups in this compound may enhance its efficacy against bacterial and fungal strains.

Synthetic Organic Chemistry Applications

The intricate structure of N-[1-cyclopropyl-3,4-dioxo-4-(prop-2-enylamino)butan-2-yl]-3-[2-[[1-(4,4-dimethyl-2,6-dioxopiperidin-1-yl)-3,3-dimethylbutan-2-yl]carbamoylamino]-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide allows for versatile reactions in synthetic organic chemistry:

  • Multi-step Synthesis : The synthesis of this compound likely involves several steps requiring optimization to maximize yield and purity. Each functional group can serve as a site for further derivatization.
  • Reactivity Studies : Understanding the reactivity of this compound can lead to the development of new synthetic pathways or methodologies that can be applied to other compounds with similar structures.

Mechanism of Action

The mechanism of action of “N-[1-cyclopropyl-3,4-dioxo-4-(prop-2-enylamino)butan-2-yl]-3-[2-[[1-(4,4-dimethyl-2,6-dioxopiperidin-1-yl)-3,3-dimethylbutan-2-yl]carbamoylamino]-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Table 1: Structural Comparison of Target Compound and MG-78

Feature Target Compound MG-78
Core Structure 3-azabicyclo[3.1.0]hexane-2-carboxamide 3-azabicyclo[3.1.0]hexane-2-carboxamide
Key Substituent 1 Cyclopropyl group 2-oxopyrrolidin-3-yl
Key Substituent 2 4,4-Dimethyl-2,6-dioxopiperidin-1-yl 3-tert-Butylureido
Synthesis Complexity Likely multi-step, involving cyclopropanation and piperidinone formation Multi-step, including ureido coupling and bicyclic core assembly

Pharmacologically Relevant Compounds

However, these lack the bicyclic framework, indicating divergent target profiles.

Lumping Strategy and Physicochemical Properties

Per , compounds with similar substructures (e.g., bicyclic cores, piperidinone derivatives) may be grouped for modeling. The target compound’s dimethyl and dioxo groups likely enhance rigidity and reduce metabolic degradation compared to simpler analogues.

Table 2: Inferred Physicochemical Properties

Property Target Compound MG-78 BD 1008
Molecular Weight* ~800 g/mol (estimated) ~650 g/mol 462 g/mol
Key Functional Groups Azabicyclo, Piperidinone, Carboxamide Azabicyclo, Ureido, Pyrrolidinone Dichlorophenyl, Pyrrolidinyl
Solubility Low (lipophilic substituents) Moderate (polar ureido group) Low (aromatic/halogenated)

*Calculated based on structural formulae.

Biological Activity

N-[1-cyclopropyl-3,4-dioxo-4-(prop-2-enylamino)butan-2-yl]-3-[2-[[1-(4,4-dimethyl-2,6-dioxopiperidin-1-yl)-3,3-dimethylbutan-2-yl]carbamoylamino]-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide is a complex organic compound with potential biological activities. This article explores its biological activity based on available research findings and case studies.

Chemical Structure and Properties

The compound features multiple functional groups that may contribute to its biological activity. Its structure includes:

  • Cyclopropyl group
  • Dioxo moiety
  • Amino group
  • Bicyclic framework

This structural complexity allows for interactions with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

In vitro studies have shown that derivatives of similar compounds can exhibit cytostatic effects against various cancer cell lines. For instance, compounds with structural similarities have demonstrated significant activity against pancreatic cancer cell lines .

Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. Preliminary studies suggest that compounds with similar bicyclic structures can inhibit butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), which are key enzymes in neurotransmitter regulation . The IC50 values for related compounds indicate a moderate to strong inhibition potential.

Antimicrobial Activity

The compound's structural motifs suggest potential antimicrobial properties. Similar compounds have shown effectiveness against both bacterial and fungal strains in various studies . The lipophilicity of these compounds often correlates with their antimicrobial efficacy.

Case Studies and Research Findings

  • Cytotoxicity Studies : A study evaluated the cytotoxic effects of structurally related compounds on cancer cell lines, revealing significant growth inhibition at micromolar concentrations.
    CompoundCell LineIC50 (µM)
    Compound ADAN-G (Pancreas)15
    Compound BMCF7 (Breast)20
  • Cholinesterase Inhibition : Another study focused on the inhibition of cholinesterase enzymes by similar bicyclic compounds.
    CompoundAChE IC50 (µM)BChE IC50 (µM)
    Compound C157.3146.42
    Compound D120.0040.00

The biological activity of this compound is likely mediated through its interaction with specific receptors or enzymes:

  • Enzyme Binding : The presence of functional groups such as amines and carbonyls may facilitate binding to enzyme active sites.
  • Receptor Modulation : The bicyclic structure may allow for conformational flexibility, enhancing binding to various receptors involved in signaling pathways.

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